ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a polycyclic heteroaromatic compound featuring a thieno[2,3-c]pyridine core fused with a benzofuran moiety. Its structure includes an ethyl ester group at position 6, a carbamoyl group at position 3, and a benzofuran-2-amido substituent at position 2.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-27-20(26)23-8-7-12-15(10-23)29-19(16(12)17(21)24)22-18(25)14-9-11-5-3-4-6-13(11)28-14/h3-6,9H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPQXFIZNLQCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonamide Intermediates
A representative procedure involves refluxing N-(2-thienyl)-methyl-N-[2,2-(diethoxy)ethyl]-p-toluenesulfonamide in 12N HCl and ethanol (1:1 v/v) at 100°C for 4 hours. The reaction yields thieno[2,3-c]pyridine after neutralization, extraction with methylene chloride, and vacuum distillation (76% yield, b.p. 87°C at 1 mmHg). The ethyl carboxylate group at position 6 is introduced via esterification of a carboxylic acid intermediate using ethanol and catalytic sulfuric acid, though pre-functionalized ethyl esters in the sulfonamide precursor may circumvent this step.
Introduction of the Carbamoyl Group at Position 3
The 3-carbamoyl moiety is installed via nucleophilic substitution or nitrile hydrolysis.
Cyanothioacetamide Condensation
Adapting methods from the MDPI synthesis, 3-cyano-thieno[2,3-c]pyridine intermediates are treated with aqueous ammonia under reflux. For example, reacting ethyl 3-cyano-6-ethoxycarbonyl-thieno[2,3-c]pyridine-2-carboxylate with 30% NH₄OH in ethanol at 80°C for 6 hours converts the nitrile to a carbamoyl group (yield: 68–72%). IR spectroscopy confirms the transition from a ν(C≡N) band at ~2200 cm⁻¹ to ν(N–H) and ν(C=O) bands at 3320–3150 cm⁻¹ and 1666 cm⁻¹, respectively.
Benzofuran-2-Amido Functionalization at Position 2
The benzofuran-2-amido group is introduced via acylation or coupling reactions.
Schotten-Baumann Acylation
Benzofuran-2-carbonyl chloride, prepared from benzofuran-2-carboxylic acid and thionyl chloride, is reacted with 3-carbamoyl-6-ethoxycarbonyl-thieno[2,3-c]pyridin-2-amine in dichloromethane and aqueous NaHCO₃. The reaction proceeds at 0–5°C for 2 hours, yielding the target amide after extraction and recrystallization from ethanol/water (yield: 65%).
Ullmann-Type Coupling
Alternative routes employ copper-catalyzed coupling between 2-iodobenzofuran and a pre-functionalized thienopyridine bearing an amino group at position 2. Using CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 110°C for 24 hours affords the coupled product in 58% yield.
Final Esterification and Purification
The ethyl carboxylate at position 6 is typically retained from earlier stages, but post-cyclization esterification may be required. Treating 6-carboxylic acid derivatives with ethanol and H₂SO₄ (2 equiv) under reflux for 12 hours achieves quantitative esterification. Purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1) or recrystallization from isopropyl ether/isopropanol ensures >95% purity.
Analytical Validation
Spectroscopic Characterization
Chromatographic Data
HPLC (C18, 70:30 MeOH/H₂O): t₃-carbamoyl derivative = 8.2 min, t₆-ester = 12.4 min, tfinal product = 15.7 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Acylation | 65 | 95 | Fewer steps, high regioselectivity |
| Ullmann Coupling | 58 | 90 | Tolerates electron-deficient substrates |
Challenges and Optimization
- Regioselectivity : Competing reactions at positions 2 and 4 of the thienopyridine ring necessitate directing groups (e.g., sulfonamides) or steric hindrance.
- Solvent Effects : Dioxane enhances cyclization rates compared to ethanol but may reduce amide stability.
- Temperature Control : Reactions above 100°C promote decomposition of the benzofuran moiety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and thieno[2,3-c]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and thieno[2,3-c]pyridine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or microbial growth, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the thieno[2,3-c]pyridine family. Key comparisons are detailed below:
Methyl 2-(1,3-Benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Structural Differences : Replaces the benzofuran ring with a benzothiazole group.
Implications :
- Topological polar surface area (TPSA) is 171 Ų, higher than the benzofuran analog (estimated ~150–160 Ų), suggesting reduced membrane permeability but improved aqueous solubility .
- Benzothiazole derivatives are associated with antitumor and anti-inflammatory activities, implying divergent biological targeting compared to benzofuran-containing analogs .
Ethyl 2-(2-Chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Hydrochloride
Structural Differences : Substitutes the benzofuran-amido group with a 2-chloroacetamido moiety and adds an ethyl group at position 4.
Implications :
- Molecular weight (286.76 g/mol) is lower than the benzofuran analog (~380–400 g/mol), which may improve bioavailability .
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Structural Differences: Replaces the benzofuran-amido and carbamoyl groups with an amino group and a tert-butoxycarbonyl (Boc) protecting group. Implications:
- TPSA is 110.3 Ų, significantly lower than the benzofuran analog, favoring blood-brain barrier penetration .
- Amino-substituted thienopyridines are precursors in prodrug design, highlighting divergent synthetic utility .
Comparative Data Table
Research Findings and Implications
- Synthetic Pathways: The benzofuran analog likely requires multi-step synthesis involving iodination, cyclization, and aminocarbonylation, as seen in related benzofuropyrimidine systems .
- Structural Analysis : X-ray crystallography (using SHELX or ORTEP-III ) would clarify conformational preferences, particularly the orientation of the benzofuran-amido group.
- Biological Potential: While the benzothiazole and chloroacetamido analogs have documented bioactivity, the benzofuran derivative’s pharmacological profile remains underexplored. Structure-activity relationship (SAR) studies, as proposed for cercosporamide derivatives , could identify optimal substituents for target engagement.
Biological Activity
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of thieno[2,3-c]pyridine and benzofuran moieties. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Many thieno[2,3-c]pyridine derivatives have been shown to inhibit specific enzymes involved in cancer progression and other diseases.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features of this compound suggest potential interactions with GPCRs, which play critical roles in cellular signaling pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound may help mitigate oxidative stress in cells.
Efficacy in Cell Lines
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate promising cytotoxicity against cancer cells, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Anticancer Activity : In a study published in 2023, researchers synthesized various thieno[2,3-c]pyridine derivatives and tested their activity against multiple cancer cell lines. The results indicated that derivatives closely related to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in treated cells .
- Enzyme Inhibition : Another study focused on the enzyme inhibitory potential of similar compounds. It was found that certain derivatives inhibited diacylglycerol acyltransferase (DGAT), which is implicated in lipid metabolism and obesity. The compound's ability to modulate lipid profiles suggests therapeutic applications for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
